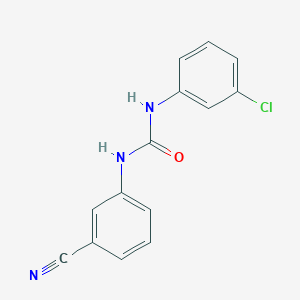
4-(1-methyl-4-piperidinyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-methyl-4-piperidinyl)morpholine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPMP is a heterocyclic organic compound that contains a morpholine ring and a piperidine ring. It is synthesized through a multistep process, and its structure has been extensively studied through various analytical techniques.
作用機序
The mechanism of action of 4-(1-methyl-4-piperidinyl)morpholine is not fully understood, but it is believed to act as a modulator of various biological pathways, including the cholinergic system. 4-(1-methyl-4-piperidinyl)morpholine has been shown to bind to acetylcholine receptors, which are involved in various physiological processes, including learning and memory.
Biochemical and Physiological Effects:
4-(1-methyl-4-piperidinyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, which is an enzyme that degrades acetylcholine. 4-(1-methyl-4-piperidinyl)morpholine has also been shown to enhance the release of acetylcholine, which is a neurotransmitter that plays a crucial role in various physiological processes, including muscle contraction and cognitive function.
実験室実験の利点と制限
4-(1-methyl-4-piperidinyl)morpholine has several advantages for lab experiments, including its ease of synthesis and availability. However, 4-(1-methyl-4-piperidinyl)morpholine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 4-(1-methyl-4-piperidinyl)morpholine, including the development of novel drug candidates based on its structure, the synthesis of new materials using 4-(1-methyl-4-piperidinyl)morpholine as a building block, and the investigation of its potential catalytic activity in various reactions. Further studies are also needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 4-(1-methyl-4-piperidinyl)morpholine involves several steps, including the reaction of piperidine with formaldehyde to form 4-piperidone, which is then reacted with methylamine to form 4-(1-methyl-4-piperidinyl)-2-butanone. The final step involves the reaction of this intermediate with morpholine to produce 4-(1-methyl-4-piperidinyl)morpholine.
科学的研究の応用
4-(1-methyl-4-piperidinyl)morpholine has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-(1-methyl-4-piperidinyl)morpholine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 4-(1-methyl-4-piperidinyl)morpholine has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In catalysis, 4-(1-methyl-4-piperidinyl)morpholine has been used as a ligand for the synthesis of various metal complexes, which have shown promising catalytic activity in various reactions.
特性
IUPAC Name |
4-(1-methylpiperidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-4-2-10(3-5-11)12-6-8-13-9-7-12/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAGMIKIHFHLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5513825 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)




![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)
![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)